molecular formula C14H21BrO B1662101 (((7-Bromoheptyl)oxy)methyl)benzene CAS No. 94427-22-2

(((7-Bromoheptyl)oxy)methyl)benzene

Cat. No.: B1662101
CAS No.: 94427-22-2
M. Wt: 285.22
InChI Key: BZMIZZYCYWAKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of (((7-Bromoheptyl)oxy)methyl)benzene involves the reaction of benzyl alcohol with 7-bromoheptanol in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(((7-Bromoheptyl)oxy)methyl)benzene undergoes several types of chemical reactions, including:

Scientific Research Applications

(((7-Bromoheptyl)oxy)methyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (((7-Bromoheptyl)oxy)methyl)benzene involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. This property makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and derivatives formed .

Comparison with Similar Compounds

Similar compounds to (((7-Bromoheptyl)oxy)methyl)benzene include:

  • Benzyl 7-Bromoheptyl Ether
  • 1-Benzyloxy-7-bromoheptane
  • 7-Bromoheptanol
  • Benzyl Alcohol

What sets this compound apart is its unique structure that combines a benzyl group with a bromoheptyl chain, making it particularly useful in creating a wide range of derivatives for various applications .

Properties

IUPAC Name

7-bromoheptoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO/c15-11-7-2-1-3-8-12-16-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMIZZYCYWAKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10741694
Record name {[(7-Bromoheptyl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94427-22-2
Record name {[(7-Bromoheptyl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[(7-Bromoheptyl)oxy]methyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(((7-Bromoheptyl)oxy)methyl)benzene
Reactant of Route 2
Reactant of Route 2
(((7-Bromoheptyl)oxy)methyl)benzene
Reactant of Route 3
Reactant of Route 3
(((7-Bromoheptyl)oxy)methyl)benzene
Reactant of Route 4
Reactant of Route 4
(((7-Bromoheptyl)oxy)methyl)benzene
Reactant of Route 5
Reactant of Route 5
(((7-Bromoheptyl)oxy)methyl)benzene
Reactant of Route 6
Reactant of Route 6
(((7-Bromoheptyl)oxy)methyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.